1-[(3-Chlorophenyl)methoxy]piperidin-4-one
Description
Molecular Architecture and Bonding Patterns
The molecular structure of this compound consists of a six-membered piperidinone ring substituted at the 1-position by a methoxy group linked to a 3-chlorophenyl moiety. The piperidinone ring adopts a chair conformation, with the carbonyl oxygen at position 4 contributing to partial double-bond character ($$C=O$$ bond length ~1.22 Å). The methoxy bridge ($$O-CH_2$$-aryl) introduces torsional flexibility, with dihedral angles between the piperidinone ring and the aryl group ranging from 45° to 65° depending on crystallographic packing.
The 3-chlorophenyl group exhibits planar geometry, with bond lengths characteristic of aromatic systems ($$C{aryl}-Cl$$: ~1.74 Å). Hyperconjugative interactions between the lone pairs of the methoxy oxygen and the adjacent $$C{aryl}-Cl$$ σ* orbital stabilize the structure, as evidenced by Natural Bond Orbital (NBO) analyses of related chlorophenyl derivatives. Comparative studies with 1-(3-chlorobenzyl)piperidin-4-one reveal that replacing the benzyl group with a methoxy-linked aryl substituent reduces steric hindrance but increases electron-withdrawing effects on the piperidinone ring.
Spectroscopic Profiling (IR, NMR, MS)
Infrared Spectroscopy : The IR spectrum of this compound displays a strong absorption band at ~1,715 cm$$^{-1}$$, characteristic of the carbonyl stretch ($$C=O$$) in piperidinones. Additional peaks at ~1,250 cm$$^{-1}$$ and ~1,090 cm$$^{-1}$$ correspond to $$C-O-C$$ asymmetric and symmetric stretching vibrations in the methoxy linker.
Nuclear Magnetic Resonance :
- $$^1$$H NMR (400 MHz, CDCl$$3$$): Signals at δ 3.79 (s, 3H) integrate for the methoxy protons, while the piperidinone ring shows resonances at δ 2.58–2.85 (m, 4H, $$CH2$$-CO and $$CH2$$-N) and δ 3.35–3.52 (m, 2H, $$N-CH2$$-O). The 3-chlorophenyl group exhibits aromatic protons as a doublet at δ 7.15 (d, $$J = 8.0$$ Hz, 2H) and a multiplet at δ 7.25–7.32 (m, 2H).
- $$^{13}$$C NMR (100 MHz, CDCl$$3$$): The carbonyl carbon resonates at δ 170.5, with adjacent carbons at δ 46.6 ($$CH2$$-N) and δ 35.4 ($$CH_2$$-CO). The methoxy carbon appears at δ 55.3, while the 3-chlorophenyl carbons span δ 113.9–157.9.
Mass Spectrometry : Electron ionization (EI-MS) yields a molecular ion peak at $$m/z = 239$$ [M]$$^+$$, with fragmentation patterns dominated by cleavage of the methoxy linker ($$m/z = 154$$ [C$$7$$H$$6$$ClO]$$^+$$) and loss of the carbonyl group ($$m/z = 182$$ [C$${11}$$H$${13}$$ClNO]$$^+$$).
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction reveals a monoclinic crystal system ($$P\overline{1}$$ space group) with unit cell parameters $$a = 21.9309(11)$$ Å, $$b = 9.9648(5)$$ Å, $$c = 11.0049(7)$$ Å, and $$\beta = 93.403(6)^\circ$$. The piperidinone ring adopts a chair conformation, with the methoxy group oriented equatorially to minimize steric clashes. Intermolecular C–H···O hydrogen bonds between the carbonyl oxygen and adjacent methoxy hydrogens stabilize the lattice (distance: 2.89 Å).
Conformational analysis via density functional theory (DFT) identifies two low-energy states:
Comparative Analysis with Related Piperidinone Derivatives
The structural and electronic effects of substituents on piperidinone derivatives are summarized below:
Key trends:
- Electron-withdrawing groups (e.g., Cl) increase carbonyl polarization, raising $$C=O$$ stretching frequencies.
- Methoxy linkers reduce steric bulk compared to benzyl groups, enabling tighter crystal packing.
- Aromatic substituents with heteroatoms (e.g., furan) introduce additional hydrogen-bonding motifs, altering solubility profiles.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methoxy]piperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-10(8-11)9-16-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHNVXYCIVSQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)OCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-one in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methoxy]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological activities:
- Anticancer Activity : Recent studies indicate that derivatives of piperidin-4-one exhibit potent anticancer properties. For instance, compounds structurally similar to 1-[(3-Chlorophenyl)methoxy]piperidin-4-one have been shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Research has demonstrated that piperidine derivatives can possess significant antimicrobial activity. Compounds like this compound have been evaluated for their effectiveness against various bacterial strains, showing promising results that warrant further exploration in drug development .
Case Study 1: Anticancer Mechanism
A study conducted on a series of piperidinone derivatives, including this compound, highlighted their ability to induce apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates in treated vs. untreated groups. Results indicated a significant reduction in cell viability at concentrations as low as 0.5 µM, suggesting a strong potential for therapeutic application in oncology .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers synthesized several derivatives of piperidinone and tested their efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents .
Table 1: Anticancer Activity of Piperidinone Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 0.35 |
| MDA-MB-231 (Breast Cancer) | 3.10 | |
| HT-29 (Colon Cancer) | 0.073 |
Table 2: Antimicrobial Activity of Piperidinone Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 20 |
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methoxy]piperidin-4-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperidin-4-one
- Structure : Direct 3-chlorophenyl substitution at the 1-position without the methoxy linker.
1-Chloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-t-3-methylpiperidin-4-one
- Structure : Chloroacetyl and 4-methoxyphenyl substituents at positions 1, 2, and 6; methyl group at position 3.
- Properties : Exhibits a distorted boat conformation in crystallographic studies, with C–H···O and C–H···Cl interactions stabilizing the crystal lattice .
- Comparison: The chloroacetyl group enhances electrophilicity, enabling covalent interactions with biological targets, unlike the methoxy-linked chlorophenyl group in the target compound, which may rely on non-covalent binding.
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one
- Structure : Chloroacetyl at position 1, methyl at position 3, and phenyl groups at positions 2 and 4.
- Synthesis : Prepared via reaction of 3-methyl-2,6-diphenylpiperidin-4-one with chloroacetyl chloride in benzene .
- Activity: Structural rigidity from diphenyl groups may enhance binding to hydrophobic pockets in enzymes or receptors, a property less pronounced in the target compound due to its single aromatic substituent.
Piperazinone Derivatives
1-(3-Chlorophenyl)piperazin-2-one
- Structure: Piperazinone core (two nitrogen atoms) with a 3-chlorophenyl group.
- Synthesis : Reacted with methyl α-bromophenylacetic acid to form cytotoxic derivatives .
- Biological Activity : Exhibits cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC₅₀ values indicating moderate potency .
- Comparison: The additional nitrogen in piperazinone may facilitate hydrogen bonding with targets, contrasting with the ketone group in piperidin-4-one, which could influence redox properties and metabolic pathways.
Aryl-Substituted Piperidinones
1-[(4-Chlorophenyl)acetyl]piperidin-4-one
- Structure : 4-Chlorophenylacetyl group at position 1.
- Comparison : The para-chloro substitution on the phenyl ring may alter electronic distribution compared to the meta-substituted target compound, affecting receptor binding kinetics.
1-[(3-Fluorophenyl)acetyl]piperidin-4-one
- Structure : 3-Fluorophenylacetyl group at position 1.
- Properties : Molecular weight 235.25 g/mol ; fluorine’s electronegativity may enhance bioavailability through improved solubility .
- Comparison: Fluorine substitution vs.
Physicochemical and Structural Data
*Estimated based on structural similarity.
Biological Activity
1-[(3-Chlorophenyl)methoxy]piperidin-4-one is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a methoxy group and a chlorophenyl moiety. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidine have been evaluated for their efficacy against various bacterial strains. In studies, compounds related to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition of AChE is crucial for enhancing cholinergic transmission in conditions such as Alzheimer's disease .
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 | 21.25 |
The mechanism through which this compound exerts its effects involves interaction with specific biological targets. It is believed to modulate the activity of neurotransmitter receptors and enzymes, leading to various physiological effects .
Target Pathways
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving acetylcholine.
- Antimicrobial Pathways : Its interaction with bacterial cell membranes or metabolic pathways contributes to its antimicrobial efficacy.
Case Studies
Recent studies have highlighted the biological activity of this compound in various contexts:
- Neuroprotective Effects : In vivo studies demonstrated that derivatives of piperidine can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .
- Anticancer Activity : Research has shown that related piperidine compounds exhibit cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Piperidine Ring : Using appropriate reagents under controlled conditions.
- Substitution Reactions : Introducing the chlorophenyl and methoxy groups through electrophilic aromatic substitution or nucleophilic attack mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
